Lipophilicity Compared to 4-Methoxy and 3,4-Dimethoxy Analogs
The computed LogP for 1-(4-butoxy-3-methoxyphenyl)ethan-1-amine hydrochloride is 3.3156 . In contrast, 4-methoxyphenethylamine exhibits a LogP of 1.26 [1], and 3,4-dimethoxyphenethylamine exhibits a LogP of approximately 1.2 . The target compound is thus approximately 2 log units more lipophilic, corresponding to a predicted 100-fold higher octanol-water partition coefficient.
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.3156 |
| Comparator Or Baseline | 4-Methoxyphenethylamine: LogP = 1.26; 3,4-Dimethoxyphenethylamine: LogP ~1.2 |
| Quantified Difference | ΔLogP ≈ +2.05 to +2.12 (target vs. comparators) |
| Conditions | Computational prediction (ALogP or similar); free base forms assumed comparable |
Why This Matters
A 100-fold difference in partition coefficient directly impacts compound distribution in biological assays and may necessitate adjusted solvent systems for synthetic or analytical workflows.
- [1] Sielc Technologies. 4-Methoxyphenethylamine LogP. Accessed 2026. View Source
